molecular formula C12H14ClNO2 B7575066 2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone

2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No. B7575066
M. Wt: 239.70 g/mol
InChI Key: WTUBYZJXGVCQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone, also known as CQ1, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. CQ1 is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid-beta peptide.
Biochemical and Physiological Effects:
2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to inhibit the formation of amyloid-beta peptide. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to exhibit potent biological activity, which makes it a promising candidate for further study. However, one limitation of using 2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on 2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone. One area of interest is the development of new derivatives of 2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone that may exhibit even greater biological activity. Another area of interest is the study of the mechanism of action of 2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone, which may lead to the development of new drugs for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of 2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone in humans.

Synthesis Methods

The synthesis of 2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone involves the reaction of 8-methoxy-3,4-dihydroquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure 2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone.

Scientific Research Applications

2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. 2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptide, which is believed to play a role in the development of the disease.

properties

IUPAC Name

2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-10-6-2-4-9-5-3-7-14(12(9)10)11(15)8-13/h2,4,6H,3,5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUBYZJXGVCQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N(CCC2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone

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